N-(2-aminoethyl)-3-bromoaniline
Overview
Description
N-(2-aminoethyl)-3-bromoaniline is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-aminoethyl)-3-bromoaniline is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an amino group and a bromine atom attached to a benzene ring, linked by a three-carbon chain. This structure enhances its reactivity, particularly due to the presence of the bromine substituent, which can engage in various chemical reactions. The compound's molecular formula is C₈H₁₀BrN₂, and it has a molecular weight of 216.08 g/mol.
While specific mechanisms of action for this compound remain underexplored, similar compounds have shown potential for various biological interactions. The presence of the aminoethyl group allows for hydrogen bonding and potential interactions with Lewis acids due to the lone pairs on the nitrogen atoms. These interactions could be pivotal in mediating biological effects.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of derivatives related to this compound. For instance, compounds derived from similar structures were tested against Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). One notable derivative exhibited an in vitro EC₅₀ of 0.001 μM, demonstrating significant antiparasitic activity. In vivo studies showed that this compound could cure 2 out of 3 infected mice when administered orally at a dose of 50 mg/kg for four days .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound derivatives has also been evaluated against various cancer cell lines. A study involving bis(2-aminoethyl)amine derivatives, which share structural similarities with this compound, demonstrated moderate antiproliferative effects across colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The most active compound showed an IC₅₀ ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM .
Apoptotic Activity
The apoptotic effects of these compounds were assessed using flow cytometry analysis. Notably, treatment with certain derivatives led to increased early apoptosis in lung carcinoma cells (A549), indicating a potential mechanism for their anticancer activity .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(2-aminoethyl)-4-bromoaniline | Similar aminoethyl chain; different bromine position | Potentially different activity profiles |
3-Bromoaniline | Lacks aminoethyl group | Lower reactivity |
N,N-Diethyl-3-bromoaniline | Ethyl groups instead of aminoethyl | Altered solubility and reactivity |
N-(4-methoxyphenyl)-3-bromoaniline | Methoxy group instead of aminoethyl | Enhanced electronic properties affecting reactivity |
This table illustrates how variations in structure can influence biological outcomes, emphasizing the importance of functional groups in determining activity.
Case Studies
- Antiparasitic Screening : A high-throughput screening identified several analogues based on the structure of this compound as potent against Trypanosoma brucei. The lead compound was noted for its drug-like properties and efficacy in animal models .
- Cytotoxicity Testing : Derivatives were synthesized and tested against human cancer cell lines, revealing significant differences in growth inhibition rates depending on structural modifications .
Properties
IUPAC Name |
N'-(3-bromophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASBZNKFJVMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651250 | |
Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-81-4 | |
Record name | N1-(3-Bromophenyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14088-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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